molecular formula C8H16O B7767769 3-Octanone CAS No. 106-68-3(3-octanone); 541-85-5(5-methyl-3-heptanone)

3-Octanone

Cat. No. B7767769
M. Wt: 128.21 g/mol
InChI Key: RHLVCLIPMVJYKS-UHFFFAOYSA-N
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Patent
US05618985

Procedure details

The molar ratio of the 2-ethyl hexanal to the formaldehyde, used as the initial materials of the reaction, should be within the range 1:2 to 1:4, preferably within the range 1:2.5 to 1:3.5. To the mixture is added a neutral or cationic phase transfer catalyst, such as neutral polyethylene glycol (e.g. PEG 400) or a cationic tetrabutylammoniumhydrogen sulfate (TBAHSO4) or tricaprylmethylammonium chloride (Aliquat 336). These are added in an amount of 1-50% by weight, preferably 5-30% by weight, of the mass of the formalin solution or, if solid paraformaldehyde is used, in an amount of 1-20% by weight, preferably 3-10% by weight, of the mass of the aqueous solution and solid paraformaidehyde, or in an amount of 1-50% by weight, preferably 5-15% by weight, of the amount of 2-ethyl hexanal. The mixture of the initial materials is heated to 30°-100° C., preferably to 50°-80° C., and most preferably to 60°-80° C., and an aqueous solution of the alkali metal hydroxide or earth alkali metal hydroxide is added to the mixture, drop by drop, in the course of up to 5 h, preferably 1-3 h, and the reaction is continued at the said temperature for up to 3 h, preferably 15 min-2 h, most preferably 15 min-1 h 15 min. The alkali metal hydroxide or earth alkali metal hydroxide is used in a molar amount 1:1 to 2:1, preferably in a molar amount of 1.25:1 to 1.75:1 to that of 2:1-ethyl hexanal. After this reaction step the mixture is neutralized with an organic acid or a mineral acid, preferably for example sulfuric acid, and the phases are separated from each other, preferably while they are hot. The organic phase is washed with water once or several times, preferably 1-2 times, by using for the wash an amount of water at minimum 50% of the mass of the organic phase. The phases are separated and the organic phases are combined and vacuum distilled. The boiling point of the final product is 130°-132° C./9 mmHg. The yield obtained for 2-n-butyl-2-ethyl-1,3-propane diol was up to more than 92%, depending on the reaction conditions and the molar proportions.
[Compound]
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
initial materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
polyethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
initial materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2].C=O.C([C:14](=[O:20])CCCCC)C.S(=O)(=O)(O)O>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[CH2:6]([C:3]([CH2:1][CH3:2])([CH2:14][OH:20])[CH2:4][OH:5])[CH2:7][CH2:8][CH3:9] |f:4.5,6.7|

Inputs

Step One
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CCCCC)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C=O)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
initial materials
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
polyethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C=O)CCCC
Step Thirteen
Name
initial materials
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the mixture is added a neutral or cationic phase transfer catalyst
TEMPERATURE
Type
TEMPERATURE
Details
is heated to 30°-100° C., preferably to 50°-80° C.
CUSTOM
Type
CUSTOM
Details
preferably 1-3 h
Duration
2 (± 1) h
CUSTOM
Type
CUSTOM
Details
up to 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
preferably 15 min-2 h, most preferably 15 min-1 h 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
After this reaction step the mixture
WASH
Type
WASH
Details
The organic phase is washed with water once
WASH
Type
WASH
Details
wash an amount of water at minimum 50% of the mass of the organic phase
CUSTOM
Type
CUSTOM
Details
The phases are separated
DISTILLATION
Type
DISTILLATION
Details
vacuum distilled
CUSTOM
Type
CUSTOM
Details
is 130°-132° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C(CO)(CO)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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